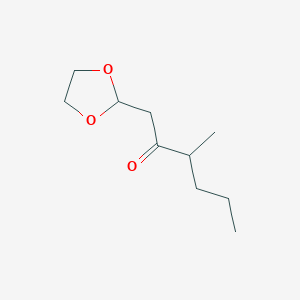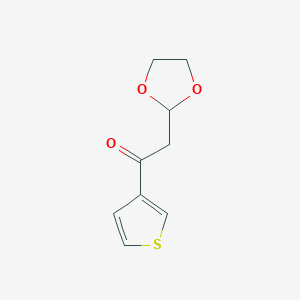![molecular formula C9H10N4O3 B1396179 [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid CAS No. 1349719-18-1](/img/structure/B1396179.png)
[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid
Vue d'ensemble
Description
“[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid” is a chemical compound with the molecular formula C9H8N4O2 . It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid” can be represented by the InChI string:InChI=1S/C9H8N4O2/c14-8(15)4-7-11-9(13-12-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,14,15)(H,11,12,13) . Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are synthesized via a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.19 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 91.8 Ų .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid derivatives demonstrate significant antimicrobial activity. For instance, certain derivatives exhibit strong antifungal properties against A. niger, C. Neoformans, and A. fumigatus, showcasing better efficacy than standard drugs like fluconazole (Hunashal, Satyanarayana, & Maddi, 2012).
Biological Activity and Chemical Properties
Derivatives of [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid have been shown to possess a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. These compounds are also explored as intermediates in the synthesis of various complex molecules (Salionov, 2015).
Synthesis of Complex Compounds
The [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid framework is integral to the synthesis of complex compounds like thiazolidinones and Mannich bases. These synthesized compounds have been evaluated for their antimicrobial and antitubercular activities, demonstrating significant potential in medical applications (Dave, Purohit, Akbari, & Joshi, 2007).
Development of New Medicinal Compounds
Research into the acid-base properties of derivatives of [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid is key to developing new medicinal compounds. Understanding the influence of substituents and the nature of radicals on their acidity helps in tailoring these compounds for specific therapeutic applications (Kaplaushenko, 2014).
Luminescence in Solid State
Some derivatives of [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid, when reacted with specific aldehydes, form complexes that exhibit strong green-blue luminescence in the solid state. This property could be explored further in the fields of materials science and photophysics (Gusev et al., 2011).
Corrosion Inhibition
Schiff’s bases derived from pyridyl substituted triazoles, including [3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid, show promise as corrosion inhibitors for mild steel in hydrochloric acid solutions. This has implications for industrial applications, especially in metal protection and preservation (Ansari, Quraishi, & Singh, 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole and pyridine derivatives, have been known to interact with various enzymes and receptors .
Mode of Action
Based on the structural similarity to other pyrazole and pyridine derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The compound’s predicted boiling point is 4228±450 °C, and its predicted density is 1134±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2.H2O/c14-8(15)5-7-11-9(13-12-7)6-1-3-10-4-2-6;/h1-4H,5H2,(H,14,15)(H,11,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACBRNVYXNSKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349719-18-1 | |
| Record name | (5-Pyridin-4-yl-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



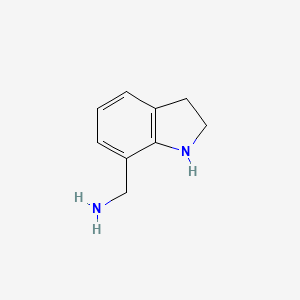
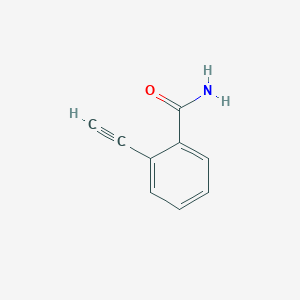





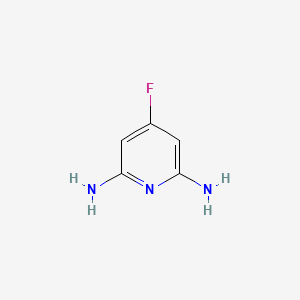



![Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate](/img/structure/B1396117.png)
